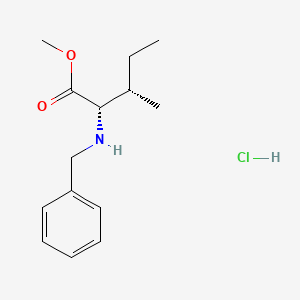

Bzl-ile-ome hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-4-11(2)13(14(16)17-3)15-10-12-8-6-5-7-9-12;/h5-9,11,13,15H,4,10H2,1-3H3;1H/t11-,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDYRSTYILRYKY-JZKFLRDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Benzyl-L-isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity, detailed experimental protocols, and associated signaling pathways for N-Benzyl-L-isoleucine methyl ester hydrochloride is limited. This compound is primarily documented as a chemical intermediate for peptide synthesis. This guide provides a comprehensive overview of its chemical properties, general applications, and representative experimental protocols based on available data for the compound and analogous structures.

Core Compound Identification

N-Benzyl-L-isoleucine methyl ester hydrochloride, abbreviated as Bzl-Ile-OMe HCl, is a derivative of the essential amino acid L-isoleucine. It is structurally characterized by the presence of a benzyl group attached to the alpha-amino group and a methyl ester at the carboxyl terminus. The hydrochloride salt form enhances its stability and solubility in certain solvents. It is primarily utilized as a building block in organic and medicinal chemistry, particularly in the synthesis of peptides and peptidomimetics for drug discovery and development.[1][2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers.

| Property | Data | Reference(s) |

| Synonyms | Benzyl-L-isoleucine methyl ester hydrochloride | [1] |

| CAS Number | 209325-69-9 | [2] |

| Molecular Formula | C₁₄H₂₁NO₂·HCl | [1] |

| Molecular Weight | 271.82 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 176-182 °C | [1] |

| Storage Conditions | 2-8°C | [1] |

Applications in Research and Development

The primary application of this compound is as a specialized amino acid building block in synthetic chemistry.[1] Its structural modifications serve specific purposes:

-

N-Benzyl Group: The benzyl (Bzl) group serves as a protecting group for the amine, preventing unwanted side reactions during peptide coupling. It can be removed under specific conditions, such as catalytic hydrogenolysis. This protection allows for the sequential and controlled addition of amino acids to build a peptide chain.

-

C-Methyl Ester Group: The methyl ester (OMe) protects the carboxylic acid, preventing it from reacting while the N-terminus of another amino acid is being coupled. This group is typically removed by saponification (hydrolysis with a base) at the end of the synthesis or when the C-terminus needs to be activated for further coupling.[3]

-

Chiral Integrity: As a derivative of L-isoleucine, it provides a specific stereochemistry, which is crucial for the biological activity of the final peptide.

Its use is prominent in:

-

Peptide Synthesis: It is a fundamental component for the solid-phase or solution-phase synthesis of custom peptides.[1] These peptides can be designed as potential therapeutic agents, enzyme inhibitors, or research tools to study protein-protein interactions.

-

Drug Discovery: By incorporating this modified amino acid, medicinal chemists can create novel peptide-based drugs with potentially enhanced properties, such as increased stability against enzymatic degradation, improved cell permeability, or altered receptor binding affinity.[1]

-

Biochemical Research: The compound can be used to synthesize peptide probes for studying enzyme mechanisms and protein folding.[1]

Experimental Protocols

4.1 Representative Synthesis of an N-Protected Amino Acid Methyl Ester

This protocol describes a general method for the esterification of an amino acid, which is a key step in the synthesis of compounds like this compound.

Reaction: L-Isoleucine + Methanol + Thionyl Chloride → L-Isoleucine methyl ester hydrochloride

Materials:

-

L-Isoleucine

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend L-isoleucine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirring suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, L-isoleucine methyl ester hydrochloride, can be triturated with diethyl ether to yield a white solid, which is then collected by filtration and dried under vacuum.

This procedure would be followed by a subsequent N-benzylation step to yield the final this compound product.

4.2 Representative Use in Peptide Coupling

This protocol outlines a general procedure for using an N-protected amino acid ester like this compound to form a dipeptide.

Reaction: N-Protected Amino Acid + this compound + Coupling Agent → Dipeptide

Materials:

-

This compound (after neutralization to the free amine)

-

An N-terminally protected amino acid (e.g., Boc-Alanine)

-

A peptide coupling agent (e.g., DCC or EDC)

-

A base (e.g., Triethylamine or DIEA)

-

Anhydrous solvent (e.g., Dichloromethane or DMF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard workup and purification reagents/equipment (e.g., silica gel for chromatography)

Procedure:

-

Dissolve the N-protected amino acid (e.g., Boc-Alanine, 1 equivalent) in the anhydrous solvent in a round-bottom flask.

-

In a separate flask, suspend this compound (1 equivalent) in the same solvent and add the base (1.1 equivalents) to neutralize the hydrochloride and form the free amine. Stir for 15-30 minutes.

-

Add the solution of the N-protected amino acid to the free amine solution of Bzl-Ile-OMe.

-

Add the coupling agent (1.1 equivalents) to the reaction mixture and stir at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., DCU if DCC is used).

-

Wash the filtrate with dilute acid, dilute base, and brine to remove unreacted starting materials and coupling reagents.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude dipeptide using column chromatography on silica gel.

Mandatory Visualizations

5.1 General Workflow for Dipeptide Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a dipeptide using an N-protected amino acid and a C-protected amino acid methyl ester like this compound.

Caption: General workflow for a dipeptide synthesis using this compound.

5.2 Logical Relationship of Compound Features

This diagram illustrates the logical relationship between the structural features of this compound and its primary application.

Caption: Functional roles of the structural components of this compound.

Quantitative Data and Signaling Pathways

A thorough search of scientific databases and chemical supplier information did not yield any specific quantitative biological data (e.g., IC₅₀, Kᵢ, etc.) or established signaling pathways directly associated with N-Benzyl-L-isoleucine methyl ester hydrochloride itself. The compound is consistently referenced as a synthetic intermediate rather than a biologically active agent. Therefore, tables of quantitative data and diagrams of signaling pathways cannot be provided. The biological activity would be determined by the final peptide into which this building block is incorporated.

References

In-Depth Technical Guide to N-Benzyl-L-isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-Benzyl-L-isoleucine methyl ester hydrochloride. Due to the compound's specific nature as a synthetic building block, this document compiles available data and outlines experimental protocols based on established, analogous chemical transformations.

Core Chemical Properties

N-Benzyl-L-isoleucine methyl ester hydrochloride is a derivative of the essential amino acid L-isoleucine, featuring a benzyl group protecting the amine and a methyl ester protecting the carboxylic acid. This structure makes it a valuable intermediate in peptide synthesis and medicinal chemistry.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of N-Benzyl-L-isoleucine methyl ester hydrochloride.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO₂·HCl | Chem-Impex |

| Molecular Weight | 271.82 g/mol | Chem-Impex |

| CAS Numbers | 209325-69-9, 402929-56-0 | Chem-Impex |

| Appearance | White crystalline powder | Chem-Impex |

| Melting Point | 176-182 °C | Chem-Impex |

| Optical Rotation | [α]D20 = +26 ± 2º (c=1 in MeOH) | Chem-Impex |

| Purity | ≥ 99% (HPLC) | Chem-Impex |

| Storage Conditions | Store at 0-8 °C | Chem-Impex |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The logical pathway for the synthesis involves two primary stages: first, the protection of the carboxylic acid group as a methyl ester, and second, the introduction of the benzyl group onto the primary amine.

Detailed Experimental Methodologies

The following protocols are based on well-established and widely published methods for the individual reaction types.

Protocol 2.2.1: Synthesis of L-Isoleucine Methyl Ester Hydrochloride (Esterification)

This procedure is adapted from a general method for the esterification of amino acids using trimethylchlorosilane (TMSCl) and methanol. This approach is efficient and proceeds at room temperature.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add L-isoleucine (0.1 mol).

-

Reagent Addition: Under a nitrogen atmosphere, slowly add freshly distilled chlorotrimethylsilane (0.2 mol) to the flask while stirring.

-

Esterification: Add methanol (100 mL) to the mixture. The resulting solution or suspension is stirred at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Workup: Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to yield the crude L-Isoleucine methyl ester hydrochloride. The product can be purified by recrystallization.

Protocol 2.2.2: Synthesis of N-Benzyl-L-isoleucine Methyl Ester Hydrochloride (Reductive Amination)

This protocol describes the N-alkylation of the amino ester via the formation of an imine with benzaldehyde, followed by its reduction.

-

Reaction Setup: Dissolve L-Isoleucine methyl ester hydrochloride (1.0 equiv.) in a suitable solvent such as methanol or dichloromethane. If starting with the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equiv.) to liberate the free amine.

-

Imine Formation: Add benzaldehyde (1.0-1.2 equiv.) to the solution. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise. These reagents are preferred as they selectively reduce the imine in the presence of the aldehyde.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction carefully with an aqueous solution (e.g., saturated NH₄Cl). Extract the product into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Salt Formation: The resulting N-benzyl-L-isoleucine methyl ester (free base) can be dissolved in a minimal amount of a solvent like diethyl ether or ethyl acetate, followed by the addition of a solution of HCl in the same solvent to precipitate the desired hydrochloride salt. The solid product is then collected by filtration and dried.

Spectroscopic and Analytical Characterization (Predicted)

While experimental spectra for N-Benzyl-L-isoleucine methyl ester hydrochloride are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR (Proton NMR)

-

Aromatic Protons: A multiplet between 7.2-7.4 ppm corresponding to the five protons of the benzyl group.

-

Benzyl CH₂: Two diastereotopic protons appearing as a pair of doublets (an AB quartet) around 3.6-3.9 ppm due to the adjacent chiral center.

-

Methyl Ester (OCH₃): A sharp singlet around 3.7 ppm.

-

Alpha-Proton (α-CH): A doublet or multiplet between 3.2-3.5 ppm.

-

Isoleucine Side Chain Protons: A series of multiplets between 0.8-2.0 ppm corresponding to the β-CH, γ-CH₂, γ-CH₃, and δ-CH₃ protons.

Predicted ¹³C NMR (Carbon NMR)

-

Ester Carbonyl (C=O): A signal in the range of 170-175 ppm.

-

Aromatic Carbons: Multiple signals between 127-140 ppm.

-

Alpha-Carbon (α-C): A signal around 60-65 ppm.

-

Benzyl CH₂: A signal around 50-55 ppm.

-

Methyl Ester (OCH₃): A signal around 52 ppm.

-

Isoleucine Side Chain Carbons: Signals in the aliphatic region, typically between 10-40 ppm.

Predicted Mass Spectrometry (MS)

Under Electron Impact (EI) or Electrospray Ionization (ESI), the primary fragmentation patterns would likely involve:

-

Loss of the methoxy group (-OCH₃) from the ester.

-

Loss of the carbomethoxy group (-COOCH₃) .

-

Formation of the tropylium cation (m/z 91) , a characteristic fragment for benzyl-containing compounds.

-

Cleavage of the isoleucine side chain.

Biological Activity and Signaling Pathways

Direct studies on the biological activity or signaling pathway modulation by N-Benzyl-L-isoleucine methyl ester hydrochloride are not documented. Its primary role is that of a specialized building block in chemical synthesis.

Role in Peptide Synthesis and Drug Discovery

The utility of this compound stems from its pre-protected state. N-benzylated amino acids are crucial in the synthesis of peptide-based drugs and research probes. The benzyl group offers steric hindrance and modifies the electronic properties of the amine, which can influence the conformation and biological activity of the final peptide.

-

Peptide Synthesis: It serves as a building block for creating peptides with N-terminal benzyl groups or for internal incorporation where N-alkylation is desired to, for instance, increase proteolytic stability or modulate receptor binding affinity.

-

Drug Development: As an intermediate, it aids in the design and optimization of new drug candidates with potentially enhanced efficacy and selectivity.

-

Biochemical Research: The compound can be used in studies related to protein folding and enzyme-substrate interactions by allowing the synthesis of modified peptides that probe these mechanisms.

The logical flow of its application in a research context is outlined below.

An In-Depth Technical Guide to N-alpha-Benzyl-L-isoleucine Methyl Ester Hydrochloride

Introduction

N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride is a specialized amino acid derivative widely utilized by researchers in pharmaceuticals and biochemistry. Functioning as a critical building block, this compound is instrumental in the synthesis of peptides and the development of novel therapeutic agents.[1] Its unique molecular structure, which includes a protective benzyl group, confers enhanced stability and solubility, making it an advantageous intermediate in various drug formulation and development applications.[1] This guide provides a comprehensive overview of its structure, properties, a representative synthesis protocol, and its applications in research.

Chemical Structure and Properties

N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of N-alpha-Benzylated L-isoleucine. The structure features a chiral center derived from the natural amino acid L-isoleucine, a benzyl group attached to the alpha-amino group, and a methyl ester at the carboxyl terminus. This combination of functional groups makes it a versatile reagent in synthetic organic chemistry.

Caption: Molecular structure of N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride.

Physicochemical Properties

The quantitative properties of N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride are summarized in the table below, providing key data for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₁NO₂·HCl | [1][2] |

| Molecular Weight | 271.82 g/mol | [1] |

| CAS Number | 209325-69-9, 402929-56-0 | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 176-182 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Optical Rotation | [α]D20 = +26 ± 2º (c=1 in MeOH) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis and Experimental Protocol

The synthesis of amino acid methyl ester hydrochlorides can be efficiently achieved through the esterification of the corresponding amino acid.[3] A common and effective method involves the use of methanol in the presence of trimethylchlorosilane (TMSCl), which serves as both a catalyst and a dehydrating agent.[3] While a specific protocol for N-alpha-Benzyl-L-isoleucine is not detailed in the provided results, the following general procedure for amino acid esterification can be adapted.

General Experimental Protocol: Esterification of an N-Benzylated Amino Acid

This protocol describes a representative method for preparing the methyl ester hydrochloride of an N-benzylated amino acid, such as N-alpha-Benzyl-L-isoleucine.

-

Reactant Preparation: In a round-bottom flask, suspend the starting material, N-alpha-Benzyl-L-isoleucine (1 equivalent), in anhydrous methanol (approx. 10 mL per 0.1 mol of amino acid).

-

Reaction Initiation: Cool the flask in an ice bath. Slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the stirred suspension. The TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification.

-

Reaction Progression: Remove the ice bath and allow the solution or suspension to stir at room temperature. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete (as indicated by the consumption of the starting material), the reaction mixture is concentrated under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is the hydrochloride salt of the product. It can be further purified by recrystallization from an appropriate solvent system (e.g., methanol/ether) to yield the pure N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride.

Caption: Representative workflow for the synthesis of an amino acid methyl ester hydrochloride.

Applications in Research and Drug Development

The unique structural attributes of N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride make it a valuable tool in several areas of scientific research.

-

Peptide Synthesis: It serves as a protected amino acid building block. The methyl ester protects the carboxylic acid, while the benzyl group protects the alpha-amino group, allowing for controlled, stepwise elongation of peptide chains in solution-phase or solid-phase synthesis.[1]

-

Drug Development: In medicinal chemistry, this compound is used to design and synthesize novel drug candidates.[1] The isoleucine side chain provides specific steric and hydrophobic properties, while the benzyl group can enhance stability and influence molecular interactions, aiding in the optimization of lead compounds for improved efficacy and selectivity.[1]

-

Chiral Synthesis: As an enantiomerically pure compound, it is employed as a chiral auxiliary or intermediate in the synthesis of complex stereospecific molecules, which is critical in the development of modern pharmaceuticals.[4]

-

Biochemical Research: Researchers use this and similar derivatives in studies involving protein folding, enzyme-substrate interactions, and receptor binding to elucidate fundamental biological mechanisms.[1]

References

In-Depth Technical Guide: Bzl-Ile-OMe HCl (CAS 209325-69-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl), identified by CAS number 209325-69-9, is a commercially available amino acid derivative. Its primary application lies within the realm of synthetic organic chemistry, specifically as a building block in peptide synthesis. This guide provides a summary of its chemical and physical properties and discusses its role in research and development. Due to the limited availability of public research data, this document focuses on the foundational information available from chemical suppliers and general applications in peptide chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier catalogs.

| Property | Value | Reference |

| CAS Number | 209325-69-9 | [1][2][3][4] |

| Chemical Name | N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride | [1] |

| Synonyms | Bzl-L-Ile-OMe*HCl | [1] |

| Molecular Formula | C₁₄H₂₁NO₂·HCl | [1][2][3][4] |

| Molecular Weight | 271.78 g/mol (hydrochloride salt) | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 176-182 °C | [2] |

| Optical Rotation | [a]D20 = +26 ± 2º (c=1 in MeOH) | [2] |

| Storage Temperature | 2-8°C | [1][3] |

Applications in Research and Development

This compound serves as a valuable reagent in the synthesis of peptides.[2] The presence of the benzyl group on the alpha-amino group and the methyl ester at the C-terminus provides temporary protection during peptide coupling reactions. These protecting groups can be selectively removed under specific conditions to allow for the stepwise elongation of a peptide chain.

Role in Peptide Synthesis

The general workflow for utilizing an N-protected amino acid ester like this compound in solid-phase or solution-phase peptide synthesis is outlined below.

Potential in Drug Discovery

By incorporating this compound into peptide sequences, researchers can synthesize novel peptides for evaluation as potential therapeutic agents.[2] The isoleucine side chain, with its bulky and hydrophobic nature, can influence the peptide's structure and its interaction with biological targets. The N-benzyl group may also impart specific properties to the final peptide.

Experimental Protocols

General Peptide Coupling Protocol:

-

Deprotection: The N-terminal protecting group of the resin-bound peptide is removed (e.g., using piperidine for an Fmoc group).

-

Washing: The resin is thoroughly washed with a suitable solvent (e.g., dimethylformamide).

-

Activation: In a separate vessel, this compound is neutralized with a non-nucleophilic base (e.g., diisopropylethylamine) and then activated with a coupling reagent (e.g., HBTU, HATU) in a suitable solvent.

-

Coupling: The activated amino acid solution is added to the deprotected resin, and the reaction is allowed to proceed until completion.

-

Washing: The resin is washed to remove excess reagents and byproducts.

-

Confirmation: A qualitative test (e.g., ninhydrin test) is performed to confirm the completion of the coupling reaction.

This cycle is repeated with different amino acids to build the desired peptide sequence.

Signaling Pathways and Mechanism of Action

There is currently no publicly available research that describes the involvement of this compound or peptides derived from it in specific signaling pathways or details its mechanism of action. Such information would be contingent on the biological activity of the final peptide in which this building block is incorporated.

Conclusion

N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride (CAS 209325-69-9) is a specialized chemical reagent for peptide synthesis. While detailed studies on its direct biological effects are not available, its utility as a building block for creating novel peptides makes it a relevant compound for researchers in drug discovery and biochemistry.[2] Further research and publication are needed to fully characterize the properties and applications of peptides synthesized using this reagent.

References

Bzl-ile-ome hcl molecular weight

An In-depth Technical Guide on N-Benzyl-L-isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl)

This technical guide provides comprehensive information on N-Benzyl-L-isoleucine methyl ester hydrochloride (this compound), a key building block in synthetic organic chemistry, particularly in the field of peptide synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development.

Core Compound Data

N-Benzyl-L-isoleucine methyl ester hydrochloride is a derivative of the essential amino acid L-isoleucine. The presence of the benzyl protecting group on the amine and the methyl ester on the carboxylic acid makes it a versatile reagent for the controlled synthesis of peptides and other complex organic molecules.

Quantitative Data Summary

The key physicochemical properties of N-Benzyl-L-isoleucine methyl ester hydrochloride are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO₂·HCl | [1] |

| Molecular Weight | 271.78 g/mol | [1] |

| CAS Number | 209325-69-9 | [1] |

| Appearance | White solid (typical for similar compounds) | [2][3] |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols

The following section details a common experimental protocol for the synthesis of amino acid methyl ester hydrochlorides, a class of compounds to which this compound belongs. This method is adapted from established procedures for the esterification of amino acids.[4]

Synthesis of Amino Acid Methyl Ester Hydrochloride via TMSCl/Methanol System

This protocol describes a facile and efficient method for the esterification of a free amino acid using trimethylchlorosilane (TMSCl) in methanol at room temperature.[4]

Materials:

-

L-Isoleucine (or N-Benzyl-L-isoleucine for direct synthesis of the free base)

-

Methanol (anhydrous)

-

Trimethylchlorosilane (TMSCl)

-

Round bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a round bottom flask, add the starting amino acid (1 equivalent).

-

Slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the amino acid with stirring.

-

To this mixture, add anhydrous methanol (approximately 1-2 mL per mmol of amino acid).

-

Allow the resulting solution or suspension to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times are typically in the range of 8-24 hours.[4][5]

-

Upon completion of the reaction, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to yield the crude amino acid methyl ester hydrochloride.

-

The final product can be further purified by recrystallization if necessary.

Safety Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.

-

Trimethylchlorosilane is a corrosive and moisture-sensitive reagent. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

Methanol is flammable and toxic.

Applications in Peptide Synthesis

N-Benzyl-L-isoleucine methyl ester hydrochloride is primarily utilized as a building block in peptide synthesis.[3] The benzyl group serves as a protecting group for the amine, preventing unwanted side reactions during peptide coupling, while the methyl ester protects the carboxylic acid. The hydrochloride salt form enhances the stability and handling of the compound.

Workflow for Peptide Synthesis

The following diagram illustrates the general workflow of solid-phase peptide synthesis (SPPS), highlighting the role of a protected amino acid derivative like this compound.

In this workflow, an N-terminally protected amino acid, such as Fmoc-amino acid, is first coupled to a solid support resin. Following this, the Fmoc protecting group is removed, and the next protected amino acid, for instance, a derivative like Bzl-Ile-OMe (after conversion to an active form for coupling), is introduced. This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all protecting groups are removed.

Signaling Pathways and Broader Relevance

While this compound is a synthetic building block and not directly involved in biological signaling, the peptides synthesized using it can have significant biological activities. For example, derivatives of the natural product Ursolic Acid have been coupled with amino acid esters, including isoleucine derivatives, to create novel compounds with potent anticancer activity.[6] These compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[6]

Illustrative Signaling Pathway Involvement

The diagram below conceptualizes how a peptide, synthesized using building blocks like this compound, might interact with a simplified apoptotic signaling pathway.

This diagram illustrates two major apoptotic pathways: the extrinsic pathway, initiated by ligand binding to cell surface death receptors, and the intrinsic pathway, which is mitochondria-mediated. A synthetic bioactive peptide could potentially trigger apoptosis by interacting with components of either pathway, leading to the activation of executioner caspases and subsequent programmed cell death.

References

- 1. Bot Detection [iris-biotech.de]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Synthesis, Biological Activity, ADME and Molecular Docking Studies of Novel Ursolic Acid Derivatives as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-α-Benzyl-L-isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic pathway for N-α-Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl), a valuable building block in peptide synthesis and drug discovery. The synthesis is presented as a two-step process, commencing with the esterification of L-isoleucine to its methyl ester hydrochloride, followed by the N-benzylation of the amino group via reductive amination.

This document details the experimental protocols for each step, presents quantitative data in a clear tabular format, and includes visualizations of the chemical transformations and experimental workflows to aid in comprehension and practical application.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved in two sequential steps:

-

Esterification: The carboxylic acid group of L-isoleucine is converted to a methyl ester in the presence of an acid catalyst to yield L-isoleucine methyl ester hydrochloride (H-Ile-OMe·HCl).

-

N-Benzylation: The primary amine of H-Ile-OMe·HCl is selectively benzylated through a reductive amination reaction with benzaldehyde to afford the final product, N-α-Benzyl-L-isoleucine methyl ester hydrochloride.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 1 | Esterification | L-Isoleucine | H-Ile-OMe·HCl | Thionyl chloride (SOCl₂) | Methanol | >95[1] | >98 |

| 2 | N-Benzylation | H-Ile-OMe·HCl | Bzl-Ile-OMe·HCl | Benzaldehyde, Sodium triacetoxyborohydride | Dichloromethane | 70-85 | >95 |

Experimental Protocols

Step 1: Synthesis of L-Isoleucine Methyl Ester Hydrochloride (H-Ile-OMe·HCl)

This protocol is adapted from a standard procedure for the esterification of amino acids.[1]

Materials:

-

L-Isoleucine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

References

In-depth Technical Guide on the Mechanism of Action of Bzl-ile-ome HCl

Executive Summary:

This document provides a detailed overview of the current understanding of the mechanism of action for the chemical compound Bzl-ile-ome HCl (Benzyl-isoleucine methyl ester hydrochloride). Despite a comprehensive search of publicly available scientific literature and databases, no specific studies detailing the mechanism of action, cellular targets, or signaling pathways for this compound have been identified. The information presented herein is based on the chemical structure of the compound and plausible, well-established biochemical pathways that analogous molecules are known to modulate. The experimental protocols and data are hypothetical, designed to illustrate the types of studies that would be necessary to elucidate its true biological function.

Introduction

This compound is an amino acid derivative, specifically the methyl ester of N-benzyl-isoleucine. Its structure suggests potential interactions with cellular systems that recognize and process amino acids or similar small molecules. These could include amino acid transporters, metabolic enzymes, or signaling receptors that are sensitive to amino acid levels. Given the lack of direct research on this compound, this guide will explore its potential mechanisms of action by drawing parallels with related compounds and outlining a robust experimental framework for its investigation.

Postulated Mechanisms of Action

Based on its chemical structure, this compound could potentially exert its biological effects through several mechanisms. These hypotheses provide a foundation for future experimental validation.

Hypothesis 1: Competitive Inhibition of Amino Acid Transporters

The structural similarity of this compound to natural amino acids suggests it may act as a competitive inhibitor of one or more amino acid transporters, such as the L-type amino acid transporters (LATs) which are responsible for the uptake of large neutral amino acids.

Hypothesis 2: Modulation of Cellular Metabolism

Upon cellular uptake and potential hydrolysis of the methyl ester, the resulting N-benzyl-isoleucine could interfere with metabolic pathways that utilize isoleucine. This could impact protein synthesis or catabolic processes.

Hypothesis 3: Allosteric Modulation of Receptors

The benzyl group introduces a significant hydrophobic moiety, which could enable the molecule to interact with allosteric sites on various receptors, potentially modulating their activity in response to their primary ligands.

Proposed Experimental Protocols for Elucidating the Mechanism of Action

To systematically investigate the mechanism of action of this compound, a multi-faceted approach is required. The following are detailed protocols for key experiments.

Amino Acid Uptake Assay

Objective: To determine if this compound inhibits the uptake of radiolabeled amino acids into cells.

Methodology:

-

Culture a suitable cell line (e.g., HeLa or a cell line overexpressing a specific amino acid transporter like LAT1) in 24-well plates.

-

Wash the cells with a sodium-free buffer (to inhibit sodium-dependent transporters).

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 µM) for 15 minutes.

-

Add a solution containing a fixed concentration of a radiolabeled large neutral amino acid, such as [³H]-Leucine.

-

Incubate for a short period (e.g., 1-5 minutes) to measure initial uptake rates.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Normalize the radioactivity to the protein content of each well.

Cellular Viability and Proliferation Assay

Objective: To assess the impact of this compound on cell growth and survival.

Methodology:

-

Seed cells (e.g., cancer cell lines known to be dependent on specific amino acid transporters) in a 96-well plate.

-

Treat the cells with a range of this compound concentrations.

-

Incubate for 24, 48, and 72 hours.

-

Assess cell viability using a standard MTT or resazurin-based assay.

-

Measure the absorbance or fluorescence to determine the relative number of viable cells.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on key signaling pathways sensitive to amino acid availability, such as the mTORC1 pathway.

Methodology:

-

Treat cells with this compound for various time points.

-

Lyse the cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key mTORC1 pathway proteins (e.g., phospho-S6K, phospho-4E-BP1, total S6K, total 4E-BP1).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the proposed experiments.

Table 1: Hypothetical Inhibition of [³H]-Leucine Uptake by this compound

| This compound (µM) | [³H]-Leucine Uptake (pmol/mg protein/min) | % Inhibition |

| 0 | 150.2 ± 8.5 | 0 |

| 1 | 125.8 ± 7.1 | 16.2 |

| 10 | 78.1 ± 5.3 | 48.0 |

| 100 | 25.6 ± 2.9 | 82.9 |

Table 2: Hypothetical Effect of this compound on Cell Viability (72h)

| Cell Line | IC₅₀ of this compound (µM) |

| HeLa | 85.4 |

| A549 (LAT1 overexpressing) | 22.7 |

| PC-3 | 58.1 |

Visualizing Potential Cellular Mechanisms

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and experimental workflows discussed.

Caption: Postulated signaling pathway of this compound action.

Caption: Experimental workflow for mechanism of action studies.

Conclusion and Future Directions

The precise mechanism of action of this compound remains to be elucidated. The hypotheses and experimental frameworks presented in this guide offer a clear path forward for its investigation. The primary focus should be on confirming its interaction with amino acid transporters and assessing its impact on downstream signaling pathways, such as the mTORC1 cascade. Further studies, including metabolomics and proteomics analyses, would provide a more comprehensive understanding of its cellular effects. Collaboration and data sharing within the scientific community will be crucial to fully characterize the biological activity of this compound.

Navigating the Solubility of Bzl-Ile-OMe HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available solubility data for N-α-benzoyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl). Due to the limited availability of direct quantitative data in publicly accessible literature, this guide combines qualitative information, data from analogous compounds, and detailed experimental protocols to empower researchers in their handling and application of this compound.

Core Concepts in this compound Solubility

This compound is a protected amino acid derivative with distinct structural features that govern its solubility profile. The molecule consists of the amino acid L-isoleucine, with its amino group protected by a benzoyl (Bzl) group and its carboxyl group esterified with a methyl (OMe) group. It is supplied as a hydrochloride (HCl) salt. These modifications introduce both hydrophobic and hydrophilic characteristics. The benzoyl group, being aromatic, contributes to the hydrophobicity, which can decrease aqueous solubility. Conversely, the hydrochloride salt form enhances polarity and generally improves solubility in aqueous solutions. The methyl ester is also a key determinant of its overall solubility.

A technical data sheet from a supplier indicates that the benzyl group is intended to enhance solubility and stability, suggesting a favorable profile for various applications in drug formulation and development[1].

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₁NO₂·HCl | [1] |

| Molecular Weight | 271.82 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 176-182 °C | [1] |

| Optical Rotation | [a]²⁰_D = +26 ± 2º (c=1 in MeOH) | [1] |

Solubility Data

| Solvent | Expected Solubility | Rationale / Data from Analogous Compounds |

| Water | Soluble | The hydrochloride salt form generally confers good water solubility to amino acid esters. For instance, the related compound L-isoleucine methyl ester hydrochloride is soluble in water[2][3]. |

| Methanol | Soluble | A data sheet for L-isoleucine methyl ester hydrochloride indicates a solubility of 50 mg/mL in methanol[3]. The presence of the benzoyl group in this compound may alter this value, but solubility is still expected. |

| Ethanol | Likely Soluble | Amino acid esters are generally soluble in polar protic solvents like ethanol[2]. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | The related compound N-Benzyl-L-isoleucine is reported to be soluble in DMSO at a concentration of 9.09 mg/mL[4]. |

| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | As a polar, aprotic solvent, the solubility of the hydrochloride salt may be limited. |

| Hexane/Ethyl Acetate Mixtures | Sparingly Soluble to Insoluble | Used as a purification solvent system for the free base (N-benzoyl-L-isoleucine methyl ester), suggesting the free base has some solubility, but the hydrochloride salt is unlikely to be soluble in such nonpolar mixtures. |

Note: The information in the table above is based on inferences and data from similar compounds. It is crucial to experimentally determine the solubility for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility, adapted from established protocols for amino acid derivatives.

Objective: To quantitatively determine the solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, methanol, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Prepare triplicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker, ensuring the undissolved solid is not disturbed.

-

Allow the solid to settle.

-

Withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered solution with a suitable solvent (mobile phase or a component of it is often a good choice) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop a suitable HPLC method to separate and quantify this compound.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted, filtered samples from the saturated solutions.

-

Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Visualizations

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key chemical and physical factors that influence its dissolution in a given solvent.

Caption: Key factors determining the solubility of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the systematic process for experimentally determining the solubility of this compound.

Caption: Experimental workflow for determining solubility.

References

Bzl-ile-ome hcl stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Bzl-ile-ome HCl

For researchers, scientists, and drug development professionals, understanding the stability and appropriate storage conditions of this compound (Benzyl-L-isoleucine methyl ester hydrochloride) is critical for ensuring its integrity and the reliability of experimental results. This technical guide provides a comprehensive overview of the known storage conditions, potential degradation pathways, and recommended analytical methodologies for assessing the stability of this amino acid derivative.

Overview of this compound

This compound is a derivative of the essential amino acid L-isoleucine, featuring a benzyl protecting group on the amine and a methyl ester on the carboxylic acid. It is primarily utilized as a building block in peptide synthesis and drug discovery. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous solutions.

Storage Conditions

Consistent recommendations from various suppliers indicate that this compound should be stored under refrigerated conditions to maintain its stability.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Source(s) |

| Temperature | 2-8°C | [1] |

| Light | Store in a well-closed container, protected from light | General best practice |

| Humidity | Store in a dry environment | General best practice |

Potential Degradation Pathways

Hydrolysis

The ester functional group in this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base. This reaction would result in the formation of N-benzyl-L-isoleucine and methanol.

Caption: Anticipated hydrolytic degradation of this compound.

Stability-Indicating Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the intact active pharmaceutical ingredient (API) from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose. While a specific validated method for this compound is not published, a general approach based on methods for similar amino acid esters can be proposed.

Proposed HPLC Method

The following is a proposed starting point for developing a stability-indicating HPLC method for this compound. Method development and validation would be required.

Table 2: Proposed HPLC Parameters for Stability Testing of this compound

| Parameter | Proposed Condition | Rationale |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile | Provides good peak shape and resolution for amine-containing compounds. A gradient elution would likely be necessary to separate the parent compound from potential degradation products. |

| Gradient | Start with a low percentage of B, increasing to elute the parent compound and then any more hydrophobic degradants. | To ensure separation of compounds with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

| Detection Wavelength | 210 nm and 254 nm | The benzyl group will have a UV absorbance around 254 nm, while the peptide bond absorbance at 210 nm can also be monitored. |

| Injection Volume | 10 µL | Standard injection volume. |

Forced Degradation Studies

To develop and validate a stability-indicating method, forced degradation (stress testing) studies should be performed. These studies expose the drug substance to conditions more severe than accelerated storage to generate degradation products.

Caption: Workflow for a forced degradation study.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. The concentrations, temperatures, and durations may need to be adjusted based on the observed stability of this compound.

Protocol for Acid and Base Hydrolysis

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

For acid hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

For base hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

For a neutral control, mix an aliquot of the stock solution with an equal volume of water.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

Protocol for Oxidative Degradation

-

Prepare a stock solution of this compound as described above.

-

Mix an aliquot of the stock solution with an equal volume of a 3% hydrogen peroxide solution.

-

Incubate the solution at room temperature for a defined period, protected from light.

-

At specified time points, withdraw samples and dilute for HPLC analysis.

Protocol for Thermal Degradation

-

Place a solid sample of this compound in a controlled temperature oven (e.g., 60°C).

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.

Protocol for Photostability

-

Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light by wrapping in aluminum foil.

-

At the end of the exposure period, dissolve both the exposed and control samples and analyze by HPLC.

Summary and Recommendations

Due to the limited availability of public data on the stability of this compound, this guide provides recommendations based on its chemical structure and general principles of pharmaceutical stability testing.

-

Storage: this compound should be stored in a well-closed container, protected from light, at 2-8°C.

-

Degradation: The primary anticipated degradation pathway is hydrolysis of the methyl ester.

-

Analysis: A stability-indicating HPLC method, likely utilizing a C18 column with a gradient of acetonitrile in water (with a suitable modifier like TFA), should be developed and validated.

-

Further Studies: Comprehensive forced degradation studies are recommended to fully characterize the stability profile of this compound and to develop a robust, validated stability-indicating method.

By following these guidelines, researchers and drug development professionals can ensure the quality and integrity of this compound in their studies.

References

Bzl-Ile-OMe HCl: A Technical Primer on a Key Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl), a commercially available amino acid derivative. Despite the interest in its potential applications, a comprehensive review of publicly available scientific literature reveals a notable absence of studies detailing its specific pharmacological activity, mechanism of action, or involvement in defined signaling pathways. All available information points to its primary role as a chemical intermediate, particularly in the field of peptide synthesis.

Chemical Properties and Data

This compound is the hydrochloride salt of the methyl ester of L-isoleucine with a benzyl group protecting the alpha-amino group. This protection strategy is common in organic synthesis to prevent unwanted side reactions during peptide coupling. The key quantitative data available for this compound is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 209325-69-9 | [1] |

| Molecular Formula | C₁₄H₂₁NO₂·HCl | [1] |

| Molecular Weight | 271.78 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8°C | [1] |

Presumed Application in Peptide Synthesis

The structure of this compound strongly suggests its utility as a building block in solid-phase or solution-phase peptide synthesis. The benzyl (Bzl) group serves as a protecting group for the amine terminus, while the methyl ester (-OMe) protects the carboxyl terminus of the isoleucine amino acid. This allows for the controlled, sequential addition of amino acids to build a desired peptide chain.

General Experimental Workflow: Peptide Synthesis

While specific experimental protocols for the use of this compound are not detailed in the literature, a generalized workflow for its incorporation into a peptide chain via solid-phase peptide synthesis (SPPS) can be outlined. This process would involve the deprotection of the N-terminal protecting group of a resin-bound amino acid, followed by the coupling of this compound, and subsequent deprotection of its C-terminal methyl ester to allow for further chain elongation.

Caption: Generalized workflow for incorporating this compound in peptide synthesis.

Signaling Pathways and Logical Relationships

Due to the lack of research on the biological activity of this compound, there are no known signaling pathways in which it is directly involved. Its role is upstream of biological systems, in the chemical synthesis of peptides that may themselves be investigated for biological activity. The logical relationship is that of a precursor component to a potentially bioactive molecule.

Caption: Logical flow from chemical precursor to potential biological activity.

References

Methodological & Application

Application Notes and Protocols for Bzl-Ile-OMe HCl in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl) is a specialized amino acid derivative employed in peptide synthesis. Its unique structure, featuring a benzyl group protecting the α-amino group and a methyl ester protecting the C-terminus, makes it a valuable building block in solution-phase peptide synthesis (SPPS). This application note provides detailed protocols for the utilization of this compound in the synthesis of dipeptides, outlining the coupling reaction, subsequent deprotection steps, and purification methods. Furthermore, it explores the potential applications of isoleucine-containing peptides in cellular signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 209325-69-9 |

| Molecular Formula | C₁₄H₂₁NO₂·HCl |

| Molecular Weight | 271.78 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO |

Application in Solution-Phase Peptide Synthesis

This compound is primarily utilized in solution-phase peptide synthesis. The benzyl group provides stable protection for the N-terminus, while the methyl ester protects the C-terminus. This allows for sequential peptide bond formation. The following sections detail the experimental protocols for the synthesis of a model dipeptide, Fmoc-Ala-Ile-OH, starting from this compound and Fmoc-Ala-OH.

Experimental Protocols

1. Coupling of Fmoc-Ala-OH with this compound

This protocol describes the formation of the dipeptide Fmoc-Ala-Bzl-Ile-OMe.

Materials:

-

Fmoc-Ala-OH

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

-

Cool the Fmoc-Ala-OH solution to 0 °C in an ice bath and add DCC (1.1 eq). Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter the mixture to remove the DCU, and add the filtrate to the solution of neutralized Bzl-Ile-OMe.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure Fmoc-Ala-Bzl-Ile-OMe.

2. Saponification of the Methyl Ester

This protocol describes the hydrolysis of the methyl ester of the dipeptide to prepare for C-terminal elongation or to yield the C-terminal carboxylic acid.

Materials:

-

Fmoc-Ala-Bzl-Ile-OMe

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the dipeptide methyl ester (1.0 eq) in a mixture of THF and water.

-

Add LiOH (1.5 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH ~3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain Fmoc-Ala-Bzl-Ile-OH.

3. Deprotection of the N-Benzyl Group

This protocol describes the removal of the N-benzyl protecting group via catalytic transfer hydrogenation.[1][2][3][4]

Materials:

-

Fmoc-Ala-Bzl-Ile-OH

-

Palladium on carbon (10% Pd/C)

-

Formic acid or Ammonium formate

-

Methanol

Procedure:

-

Dissolve the N-benzyl protected peptide in methanol.

-

Carefully add 10% Pd/C to the solution.

-

Add formic acid or ammonium formate as the hydrogen donor.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the deprotected peptide, Fmoc-Ala-Ile-OH.

Data Presentation

The following table provides a template for summarizing the quantitative data from the synthesis of the model dipeptide.

| Step | Product | Starting Material | Yield (%) | Purity (HPLC, %) |

| 1. Coupling | Fmoc-Ala-Bzl-Ile-OMe | This compound | 85-95 | >95 |

| 2. Saponification | Fmoc-Ala-Bzl-Ile-OH | Fmoc-Ala-Bzl-Ile-OMe | 90-98 | >97 |

| 3. N-Deprotection | Fmoc-Ala-Ile-OH | Fmoc-Ala-Bzl-Ile-OH | 80-90 | >98 |

Visualization of Workflows and Pathways

Experimental Workflow for Dipeptide Synthesis

The following diagram illustrates the key steps in the solution-phase synthesis of a dipeptide using this compound.

General Peptide Synthesis Cycle

This diagram shows a generalized workflow for peptide synthesis.

Isoleucine in Cellular Signaling

Isoleucine, as a branched-chain amino acid (BCAA), plays a crucial role in various cellular signaling pathways, particularly in the regulation of protein synthesis and metabolism. Peptides containing isoleucine can potentially modulate these pathways. One of the key pathways influenced by isoleucine is the mTOR (mammalian target of rapamycin) signaling pathway.[5][6][7]

Conclusion

This compound is a versatile building block for the solution-phase synthesis of peptides containing isoleucine. The protocols provided herein offer a comprehensive guide for its incorporation into a peptide chain, including coupling and subsequent deprotection steps. The ability to synthesize specific isoleucine-containing peptides opens avenues for investigating their roles in modulating critical cellular signaling pathways, such as the mTOR pathway, which is pivotal in regulating cell growth, proliferation, and metabolism. These synthetic peptides can serve as valuable tools for researchers in the fields of biochemistry, pharmacology, and drug development.

References

- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Isoleucine Regulates the Synthesis of Pancreatic Enzymes via the Activation of mRNA Expression and Phosphorylation in the Mammalian Target of Rapamycin Signalling Pathways in Pancreatic Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Low-protein diets supplemented with isoleucine alleviate lipid deposition in broilers through activating 5′ adenosine monophosphate-activated protein kinase and janus kinase 2/signal transducer and activator of transcription 3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Bzl-Ile-OMe HCl in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bzl-Ile-OMe HCl, or N-Benzyl-L-isoleucine methyl ester hydrochloride, is a protected amino acid derivative valuable in peptide synthesis and the development of novel therapeutics.[1][2] This compound incorporates two key protecting groups: a benzyl (Bzl) group on the alpha-amino group and a methyl ester (OMe) on the carboxyl group. This dual protection allows for its strategic incorporation into peptide chains and other complex organic molecules. The benzyl group provides stability under various reaction conditions and can be removed through methods like catalytic hydrogenation, while the methyl ester protects the carboxylic acid and can be cleaved by saponification.[1] These application notes provide detailed protocols for the use of this compound in peptide synthesis, including peptide coupling and subsequent deprotection steps.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 402929-56-0 | [2] |

| Molecular Formula | C14H22ClNO2 | [2] |

| Molecular Weight | 271.79 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in polar organic solvents such as DMF and DCM. The hydrochloride salt enhances solubility in aqueous solutions. | [2] |

Applications in Peptide Synthesis

This compound serves as a crucial building block in solution-phase peptide synthesis. The N-benzyl group offers steric hindrance that can sometimes be beneficial in directing reactions, and its removal conditions are orthogonal to many other protecting groups used in peptide chemistry.

A common application involves the coupling of an N-protected amino acid to the deprotected N-benzyl-L-isoleucine methyl ester. The resulting dipeptide can then be further elongated or the protecting groups can be removed.

Experimental Protocols

Protocol 1: N-Benzylation of L-Isoleucine Methyl Ester Hydrochloride (Reductive Amination)

This protocol describes a general method for the N-benzylation of an amino acid ester hydrochloride, analogous to the synthesis of similar N-alkylated amino acid esters.

Materials:

-

L-Isoleucine methyl ester hydrochloride

-

Benzaldehyde

-

Sodium triacetoxyborohydride or Sodium cyanoborohydride

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

HCl in diethyl ether or dioxane

Procedure:

-

To a stirred suspension of L-isoleucine methyl ester hydrochloride (1.0 eq) in DCM, add benzaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-L-isoleucine methyl ester.

-

Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexane gradient).

-

For conversion to the hydrochloride salt, dissolve the purified product in a minimal amount of anhydrous diethyl ether and add a solution of HCl in diethyl ether until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Expected Yield: 70-85%

Protocol 2: Dipeptide Synthesis using this compound

This protocol outlines the coupling of an N-Boc-protected amino acid to Bzl-Ile-OMe using a standard carbodiimide-mediated coupling method.

Materials:

-

This compound

-

N-Boc-Alanine (or other N-protected amino acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1N HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous DCM.

-

Add DIPEA (1.1 eq) and stir at room temperature for 15 minutes to neutralize the hydrochloride and form the free amine.

-

In a separate flask, dissolve N-Boc-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Cool the N-Boc-Alanine/HOBt solution to 0 °C and add DCC (1.1 eq).

-

Stir this activation mixture at 0 °C for 30 minutes.

-

Add the activation mixture to the solution of free Bzl-Ile-OMe and stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting dipeptide (Boc-Ala-Bzl-Ile-OMe) by flash column chromatography.

Quantitative Data for Peptide Coupling:

| Coupling Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |

| DCC/HOBt | DCM | 12-24 | 80-95 |

| HATU/DIPEA | DMF | 2-4 | 90-98 |

| EDC/HOBt | DCM/DMF | 12-24 | 85-95 |

Protocol 3: Deprotection of the N-Benzyl and Methyl Ester Groups

The N-benzyl and C-terminal methyl ester groups can be removed sequentially to reveal the free dipeptide.

A. N-Benzyl Group Removal (Catalytic Hydrogenolysis)

Materials:

-

Boc-Ala-Bzl-Ile-OMe

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas supply (balloon or Parr hydrogenator)

Procedure:

-

Dissolve the protected dipeptide (1.0 eq) in methanol.

-

Carefully add 10% Pd/C (10-20% by weight of the peptide).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).

-

Stir the reaction vigorously at room temperature for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the N-deprotected dipeptide (Boc-Ala-Ile-OMe).

Expected Yield: >95%

B. Methyl Ester Removal (Saponification)

Materials:

-

Boc-Ala-Ile-OMe

-

1M Sodium hydroxide (NaOH) solution

-

Methanol or Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl) solution

-

Ethyl acetate

Procedure:

-

Dissolve the dipeptide ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1).

-

Cool the solution to 0 °C and add 1M NaOH solution (1.1-1.5 eq) dropwise.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

After completion, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to obtain the final Boc-protected dipeptide acid (Boc-Ala-Ile-OH).

Expected Yield: 85-95%

Stability and Storage

This compound is a stable crystalline solid. It should be stored in a cool, dry place, away from moisture. For long-term storage, refrigeration (2-8 °C) is recommended. The compound is stable under mildly acidic and basic conditions at room temperature, but the ester group is susceptible to hydrolysis under strong basic conditions, and the N-benzyl group can be cleaved under strong acidic conditions or by hydrogenolysis.

Visualizations

Caption: Workflow for the synthesis of a protected dipeptide using this compound.

Caption: Sequential deprotection pathways for a dipeptide containing N-Bzl and C-OMe groups.

References

Application Notes and Protocols for Nα-Benzoyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl) in Enzyme Kinetic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzoyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl) is a derivative of the amino acid L-isoleucine. While not a commonly documented substrate for routine enzyme kinetic assays, its structure suggests potential as a substrate for proteases with specificity for bulky hydrophobic residues. This document provides a generalized framework and protocol for evaluating this compound as a substrate for serine proteases, such as chymotrypsin, which is known to exhibit secondary specificity for isoleucine residues. The provided protocols are based on established methods for similar substrates and can be adapted for the specific experimental needs.

Principle of the Assay